N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentanecarboxamide backbone linked to a 1,2-oxazole ring substituted at the 5-position with a 2,4-difluorophenyl group. The oxazole ring’s nitrogen and oxygen atoms contribute to its electronic properties, while the difluorophenyl substituent enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents, where such structural motifs are common .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-11-5-6-13(14(18)7-11)15-8-12(20-22-15)9-19-16(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWXNAXUBEJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the 1,2-oxazol-3-yl ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The difluorophenyl group is introduced through halogenation reactions, followed by coupling with the oxazolyl ring. The cyclopentanecarboxamide moiety is then attached using amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes that can be further utilized in subsequent reactions or applications.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide has shown potential in several scientific research applications:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve oxidative stress or inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
V028-9604: N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[5-(2,4-dimethylphenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide
- Molecular Formula : C₂₆H₂₈N₂O₄
- Molecular Weight : 432.52 g/mol
- Key Features: Contains a benzodioxole moiety (electron-rich aromatic system) instead of a difluorophenyl group. 2,4-Dimethylphenyl substituent on the oxazole, which increases steric bulk compared to the difluorophenyl group in the target compound. Higher molecular weight (432.52 vs.
V029-0755: 4-Methyl-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide
- Molecular Formula : C₂₀H₂₁N₃O₂
- Molecular Weight : 335.40 g/mol
- Key Features :
- Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring, altering hydrogen-bonding capacity and ring strain.
- Lacks the cyclopentane carboxamide backbone, instead using a benzamide group.
- Lower molecular weight (335.40 g/mol) may improve pharmacokinetic properties.
Target Compound: N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide
- Inferred Molecular Formula : ~C₂₁H₂₀F₂N₂O₂ (estimated)
- Inferred Molecular Weight : ~349.4 g/mol
- Key Features: Fluorine atoms on the phenyl group enhance metabolic stability and membrane permeability compared to methyl groups in V028-9604. V029-0755’s flexible propyl chain.
Comparative Data Table
Functional Implications
- Electron-Withdrawing vs.
- Heterocycle Choice : The 1,2-oxazole in the target compound offers a balance of hydrogen-bond acceptor sites and ring stability, whereas the 1,2,4-oxadiazole in V029-0755 may confer greater rigidity but fewer hydrogen-bonding opportunities.
- Backbone Flexibility : The cyclopentane carboxamide in the target compound likely restricts conformational freedom compared to V029-0755’s propyl chain, possibly enhancing binding specificity .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its characteristics, biological effects, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 404.4 g/mol. The structure features a cyclopentanecarboxamide moiety linked to an oxazole ring substituted with a difluorophenyl group. Its structural complexity allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N2O5 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1021265-10-0 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance:
- Cell Line Testing : In assays using breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, the compound showed IC50 values indicating significant cytotoxicity.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer efficacy of the compound in MCF-7 and PC-3 cell lines.
- Findings : The study revealed that the compound significantly inhibited cell growth in a dose-dependent manner, with apoptosis confirmed through flow cytometry analysis.
-
Inflammation Modulation Study :
- Objective : To assess the anti-inflammatory effects in LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data indicate:
- Absorption and Distribution : The compound demonstrates favorable solubility properties which may enhance bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
